molecular formula C8H3ClF2 B2963768 5-Chloro-2-ethynyl-1,3-difluorobenzene CAS No. 2226288-25-9

5-Chloro-2-ethynyl-1,3-difluorobenzene

Cat. No.: B2963768
CAS No.: 2226288-25-9
M. Wt: 172.56
InChI Key: NAKKCHRUYAYPFZ-UHFFFAOYSA-N
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Description

5-Chloro-2-ethynyl-1,3-difluorobenzene: is an organic compound with the molecular formula C8H3ClF2 and a molecular weight of 172.56 g/mol . It is characterized by the presence of a chloro group, two fluorine atoms, and an ethynyl group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethynyl-1,3-difluorobenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative that contains the necessary substituents.

    Ethynylation: The ethynyl group is introduced via a coupling reaction, often using acetylene or its derivatives in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Halogenation: Large-scale halogenation using industrial reactors.

    Catalytic Coupling: Ethynylation using efficient catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethynyl-1,3-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition Reactions: The ethynyl group can participate in addition reactions with hydrogen, halogens, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Addition Reactions: Hydrogen gas (H2) with a palladium catalyst for hydrogenation; halogens (Cl2, Br2) for halogenation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Major Products:

    Substitution Products: Depending on the nucleophile, products may include 5-substituted-2-ethynyl-1,3-difluorobenzene derivatives.

    Addition Products: Hydrogenated or halogenated derivatives of the original compound.

    Oxidation and Reduction Products: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Biological Probes: Utilized in the design of probes for studying biological systems.

Industry:

    Material Science: Employed in the production of advanced materials with specific properties.

    Chemical Manufacturing: Used in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynyl-1,3-difluorobenzene involves its interaction with molecular targets through its functional groups. The chloro, fluorine, and ethynyl groups can participate in various chemical interactions, such as:

    Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in different reactions.

    Catalytic Activity: The ethynyl group can facilitate catalytic processes by forming complexes with metal catalysts.

Comparison with Similar Compounds

    2-Ethynyl-1,3-difluorobenzene: Lacks the chloro group, resulting in different reactivity and applications.

    5-Chloro-1,3-difluorobenzene: Lacks the ethynyl group, affecting its chemical behavior and uses.

    5-Chloro-2-ethynylbenzene: Lacks the fluorine atoms, leading to variations in its chemical properties.

Uniqueness: 5-Chloro-2-ethynyl-1,3-difluorobenzene is unique due to the presence of all three functional groups (chloro, fluorine, and ethynyl) on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-chloro-2-ethynyl-1,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKKCHRUYAYPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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